molecular formula C6H9N3O2 B1374010 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 1343304-07-3

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1374010
CAS No.: 1343304-07-3
M. Wt: 155.15 g/mol
InChI Key: VHYGMHQQQXHVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with acetylacetone under acidic conditions can yield 3,5-dimethylpyrazole.

    Amination: The introduction of the amino group at the 4-position can be achieved through nitration followed by reduction. For example, nitration of 3,5-dimethylpyrazole with nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride, can yield 4-amino-3,5-dimethylpyrazole.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through the reaction of the amino-substituted pyrazole with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form derivatives like amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides, sulfonamides, and other substituted derivatives.

Scientific Research Applications

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with an additional methyl group.

    2-(4-nitro-5-methyl-1H-pyrazol-1-yl)acetic acid: Nitro group instead of an amino group.

    2-(4-hydroxy-5-methyl-1H-pyrazol-1-yl)acetic acid: Hydroxy group instead of an amino group.

Uniqueness

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various derivatives with potential biological activities.

Properties

IUPAC Name

2-(4-amino-5-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYGMHQQQXHVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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